2-(4-chlorophenyl)-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)acetamide is a synthetic organic compound classified under pyridazinone derivatives. This compound features a complex structure that includes a pyridazinone ring, a chlorophenyl group, and an acetamide moiety. Its potential biological and pharmacological activities have made it a subject of interest in scientific research, particularly in medicinal chemistry.
The compound can be sourced from various chemical suppliers and databases, including PubChem and Sigma-Aldrich. It is classified as a pyridazinone derivative, which is known for its diverse biological activities, including potential anti-inflammatory and antimicrobial properties.
The IUPAC name for this compound is 2-(4-chlorophenyl)-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)acetamide.
The synthesis of 2-(4-chlorophenyl)-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)acetamide typically involves several key steps:
The molecular formula for 2-(4-chlorophenyl)-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)acetamide is .
The InChI key for this compound is InChI=1S/C20H18ClN3O2/c21-17-8-6-15(7-9-17)12-13-22-19(25)14-24-20(26)11-10-18(23-24)16-4-2-1-3-5-16/h1-11H,12-14H2,(H,22,25).
2-(4-chlorophenyl)-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)acetamide can undergo several chemical reactions:
The mechanism of action for 2-(4-chlorophenyl)-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)acetamide involves its interaction with biological targets:
The compound exhibits characteristics typical of organic molecules with halogen substituents:
Relevant chemical properties include:
These properties inform its behavior in biological systems and potential applications in drug development.
The scientific uses of 2-(4-chlorophenyl)-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)acetamide include:
CAS No.: 112514-54-2
CAS No.: 154933-56-9
CAS No.: 463-82-1
CAS No.:
CAS No.: 91698-30-5
CAS No.: